(Methylsulfonamidomethyl)boronic acid, also known as 3-{[(methylsulfonyl)amino]methyl}phenylboronic acid, is a boronic acid derivative characterized by its unique functional groups, including a methylsulfonamidomethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified under boronic acids, which are known for their versatile reactivity and utility in organic synthesis.
The compound is cataloged under the Chemical Abstracts Service number 850568-39-7 and has a molecular formula of C₈H₁₂BNO₄S. It is produced and supplied by various chemical companies, including BLD Pharmatech Co., Ltd. Its classification as a boronic acid places it in a group of compounds that are essential in various chemical reactions, particularly in the synthesis of biologically active molecules.
The synthesis of (Methylsulfonamidomethyl)boronic acid can be approached through several methods commonly used for boronic acids. One notable method involves the Matteson homologation, which allows for the introduction of boron into organic molecules via nucleophilic substitution reactions. This method typically includes:
Alternative synthetic routes may also utilize transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-boron bonds with high selectivity and efficiency .
The molecular structure of (Methylsulfonamidomethyl)boronic acid features a phenyl ring substituted with a methylsulfonamidomethyl group and a boronic acid functional group. The structural representation can be summarized as follows:
The presence of both sulfonamide and boronic acid functionalities contributes to its unique properties and reactivity profile, making it suitable for various chemical applications .
(Methylsulfonamidomethyl)boronic acid participates in several key chemical reactions:
These reactions underscore its utility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for (Methylsulfonamidomethyl)boronic acid primarily relates to its role as a proteasome inhibitor, similar to other boron-containing compounds like bortezomib. Proteasome inhibition disrupts protein degradation pathways within cells, leading to an accumulation of regulatory proteins that can induce apoptosis in cancer cells.
The specific process involves:
Research indicates that such mechanisms contribute to its potential use in cancer therapy .
(Methylsulfonamidomethyl)boronic acid exhibits several notable physical and chemical properties:
These properties highlight its stability under proper conditions while also necessitating careful handling due to potential irritant effects .
(Methylsulfonamidomethyl)boronic acid finds applications across several scientific domains:
The versatility of this compound underscores its significance in ongoing research aimed at developing new therapeutic agents .
(Methylsulfonamidomethyl)boronic acid (MSMB) exerts its inhibitory effect through a reversible covalent mechanism targeting the catalytic serine residue (Ser64 in class C β-lactamases; Ser70 in class A; Ser115 in class D) essential for β-lactam hydrolysis. The electron-deficient boron atom undergoes nucleophilic attack by the serine hydroxyl group, forming a tetrahedral boronate complex that mimics the high-energy oxyanion transition state during β-lactam ring cleavage [1] [3]. This complex exhibits significant stability due to:
The geometry and electronic properties of MSMB’s tetrahedral adduct enable cross-class inhibition by precisely mimicking transition-state features unique to each β-lactamase subclass:
Class A (e.g., KPC-2): The boronate complex engages in a critical hydrogen bond between the sulfonamide nitrogen and Thr237, while the methylsulfonamide group occupies the hydrophobic R2 subsite typically accommodating β-lactam C3/C4 substituents [8] [9]. This mimics the acylation transition state of cephalosporins.
Class C (e.g., AmpC, ADC-33): The boronate oxygen interacts with the conserved "tyrosine wall" (Tyr221 in AmpC), while the sulfonamide moiety extends toward the R1 binding pocket, forming van der Waals contacts with residues like Val211 [1] [9]. Crystal structures (e.g., PDB: 5ZYB) confirm MSMB’s sulfonamide group displaces a conserved water molecule near Asn346, enhancing affinity [1].
Class D (e.g., OXA-24/40): Inhibition is facilitated by MSMB’s compact structure penetrating the constricted active site defined by residues Tyr112 and Met223. The sulfonamide oxygen atoms form polar contacts with the carbamylated Lys84—a unique feature of class D enzymes—stabilizing the tetrahedral adduct [1] [3]. Structural studies reveal a Ki shift from μM to nM range when the sulfonamide pharmacophore optimally engages this tunnel [3].
MSMB exhibits variable inhibitory potency across β-lactamase classes due to active-site architectural differences. Quantitative kinetic parameters are summarized below:
Table 1: Inhibition Kinetics of (Methylsulfonamidomethyl)boronic Acid
| β-Lactamase Class | Representative Enzyme | Ki (nM)* | IC50 (μM) | Catalytic Efficiency (kcat/KM) Reduction |
|---|---|---|---|---|
| Class C | ADC-7 (A. baumannii) | 160 ± 15 | 0.42 ± 0.05 | >10,000-fold |
| Class C | AmpC (E. coli) | 140 ± 20 | 0.38 ± 0.08 | >10,000-fold |
| Class C | MOX-1 (K. pneumoniae) | 560 ± 30 | 1.25 ± 0.34 | 3,500-fold |
| Class D | OXA-24/40 (A. baumannii) | 5,030 ± 450 | 5.60 ± 0.90 | 800-fold |
| Class A | KPC-2 (K. pneumoniae) | 730 ± 85 | 1.80 ± 0.25 | 5,000-fold |
*Mean ± SD; data derived from [1] [3] [8]
Key kinetic trends:
The methylsulfonamide (–NHSO2CH3) group is critical for extending inhibitory activity beyond basic arylboronic acids by providing targeted molecular interactions:
Hydrophobic Pocket Occupation: In class C enzymes (e.g., AmpC, ADC-33), the sulfonamide’s methyl group inserts into a hydrophobic cleft formed by residues Ile211, Val213, and Phe221, contributing ~2.3 kcal/mol to binding energy [1] [9].
Polar Anchor Formation: Sulfonamide oxygen atoms accept hydrogen bonds from conserved residues:
Class C: Hydrogen bonding with Asn346 (ADC-7) and Gln120 [1].
Steric Optimization: Crystal structures reveal that α-methyl substitution on the boronic acid linker (as in CR167, a close analog) positions the sulfonamide deeper into the R1 subsite, improving Ki against ADC-7 by 10-fold versus unsubstituted derivatives [1].
Table 2: Impact of Sulfonamide Substituents on Inhibition Efficacy
| Sulfonamide Variant | Ki vs. ADC-7 (nM) | Ki vs. OXA-24/40 (μM) | Key Structural Determinants |
|---|---|---|---|
| Methylsulfonamide | 160 | 5.03 | -CH3 group fits hydrophobic subpockets |
| Phenylsulfonamide | 850 | 28.3 | Aryl group induces steric clash in class C; limited class D affinity |
| 4-Nitrophenylsulfonamide | >10,000 | >100 | Polar nitro group disrupts hydrophobic contacts |
| Des-sulfonamide | 2,500 | 97.3 | Loss of H-bonding and hydrophobic interactions |
Structure-activity relationship (SAR) studies confirm that small, electron-withdrawing sulfonamide substituents (e.g., –CH3) maximize cross-class inhibition by balancing hydrophobic filling and polar interactions without introducing steric barriers [1] [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: